molecular formula C6H6ClN3O B1377990 1-(3-Amino-6-chloropyrazin-2-YL)ethanone CAS No. 1211581-23-5

1-(3-Amino-6-chloropyrazin-2-YL)ethanone

Cat. No. B1377990
CAS RN: 1211581-23-5
M. Wt: 171.58 g/mol
InChI Key: REZWIVLHVIFWPP-UHFFFAOYSA-N
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Description

1-(3-Amino-6-chloropyrazin-2-YL)ethanone (1-ACPE) is an organic compound that has been studied for its potential applications in the fields of scientific research, medicine, and biochemistry. It is a derivative of pyrazine, a heterocyclic aromatic compound, and has been found to possess a variety of biological activities. 1-ACPE is known to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, 1-ACPE has also been found to have potential applications in the fields of drug delivery and drug design.

Scientific Research Applications

Chemical Synthesis and Characterization

1-(3-Amino-6-chloropyrazin-2-YL)ethanone serves as a key intermediate in the synthesis of various heterocyclic compounds. Research studies have highlighted its utility in synthesizing pharmaceutical pyrazole derivatives through microwave-assisted cyclocondensation reactions, showcasing its role in producing compounds with potential therapeutic effects (Sharma & Sharma, 2014). This demonstrates the compound's significance in streamlining chemical synthesis processes and its potential in drug discovery.

Antimicrobial and Antiviral Properties

The compound and its derivatives have been studied for their antimicrobial and antiviral activities. Studies illustrate that this compound-based compounds exhibit antimicrobial properties, indicating their potential application in developing novel antimicrobial agents. For instance, a study on a similar pyrazinyl compound synthesized chalcones and acetyl pyrazoline derivatives comprising a furan nucleus, which showed significant antitubercular activity (Bhoot, Khunt, & Parekh, 2011). Similarly, pyrazole derivatives synthesized from compounds related to this compound demonstrated notable antibacterial and antifungal activities (Mulwad, Parmar, & Mir, 2011).

Luminescent Properties

In the realm of material science, derivatives of compounds structurally akin to this compound have been investigated for their luminescent properties. A study on terbium and europium complexes with an amino-alkenone type ligand related to this compound revealed luminescent properties, particularly in the Tb3+ complex, suggesting its potential application in luminescent materials (Xu et al., 2010).

Structural and Mechanistic Insights

The compound's derivatives also offer valuable insights into chemical structures and reaction mechanisms. For instance, microwave-assisted reactions involving related compounds have been utilized to prepare various amino derivatives, providing a deeper understanding of reaction mechanisms and structural formation in organic chemistry (Ankati & Biehl, 2010).

properties

IUPAC Name

1-(3-amino-6-chloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZWIVLHVIFWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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